molecular formula C9H10O2 B12397114 Hydrocinnamic-d5 Acid (phenyl-d5)

Hydrocinnamic-d5 Acid (phenyl-d5)

Cat. No.: B12397114
M. Wt: 155.20 g/mol
InChI Key: XMIIGOLPHOKFCH-RALIUCGRSA-N
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Description

Hydrocinnamic-d5 Acid (phenyl-d5), also known as Benzene-d5-propanoic acid, is a deuterium-labeled compound. It is a stable isotope-labeled analog of hydrocinnamic acid, where five hydrogen atoms on the phenyl ring are replaced by deuterium atoms. This compound is primarily used in research and analytical applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocinnamic-d5 Acid (phenyl-d5) can be synthesized through various methods. One common synthetic route involves the deuteration of benzene to form benzene-d5, followed by a Friedel-Crafts acylation reaction with propionic acid to yield Benzene-d5-propanoic acid . The reaction typically requires a catalyst such as aluminum chloride and is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of Hydrocinnamic-d5 Acid (phenyl-d5) involves similar synthetic routes but on a larger scale. The process includes the deuteration of benzene using deuterium gas and a suitable catalyst, followed by the acylation reaction. The product is then purified through crystallization or distillation to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamic-d5 Acid (phenyl-d5) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrocinnamic-d5 Acid (phenyl-d5) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrocinnamic-d5 Acid (phenyl-d5) involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques such as NMR spectroscopy and mass spectrometry. This allows researchers to track the compound’s behavior in various chemical and biological systems, providing insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrocinnamic-d5 Acid (phenyl-d5) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and reaction studies. This makes it a valuable tool in research areas where isotopic labeling is essential .

Properties

Molecular Formula

C9H10O2

Molecular Weight

155.20 g/mol

IUPAC Name

3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D

InChI Key

XMIIGOLPHOKFCH-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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